molecular formula C15H17N3OS B4733006 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-1,3-thiazol-2-ylpropanamide

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-1,3-thiazol-2-ylpropanamide

Cat. No. B4733006
M. Wt: 287.4 g/mol
InChI Key: SVKGQZJYXVOXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-1,3-thiazol-2-ylpropanamide, also known as DITP, is a compound that has gained attention in the scientific community due to its potential applications in various fields. DITP is a synthetic molecule that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-1,3-thiazol-2-ylpropanamide involves the inhibition of various enzymes and signaling pathways, such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and JAK/STAT pathway. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-1,3-thiazol-2-ylpropanamide has also been shown to modulate the expression of various genes and proteins, such as Bcl-2, Bax, and caspase-3, which are involved in apoptosis.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-1,3-thiazol-2-ylpropanamide has been shown to have various biochemical and physiological effects, such as the induction of apoptosis, inhibition of angiogenesis, protection of neurons from oxidative stress and inflammation, and inhibition of pro-inflammatory cytokines and chemokines. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-1,3-thiazol-2-ylpropanamide has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-1,3-thiazol-2-ylpropanamide in lab experiments is its low toxicity and high selectivity towards cancer cells, which makes it a safe and effective candidate for cancer therapy. However, one of the limitations of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-1,3-thiazol-2-ylpropanamide is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-1,3-thiazol-2-ylpropanamide research, such as the development of novel synthesis methods that can improve its bioavailability and efficacy, the identification of new targets and signaling pathways that can be modulated by 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-1,3-thiazol-2-ylpropanamide, and the evaluation of its potential applications in other fields, such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-1,3-thiazol-2-ylpropanamide is a synthetic molecule that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-1,3-thiazol-2-ylpropanamide and its applications in various fields.

Scientific Research Applications

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-1,3-thiazol-2-ylpropanamide has been studied extensively for its potential applications in various fields, such as cancer therapy, neuroprotection, and inflammation. In cancer therapy, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-1,3-thiazol-2-ylpropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-1,3-thiazol-2-ylpropanamide has been shown to protect neurons from oxidative stress and inflammation, which can lead to neurodegenerative diseases. In inflammation, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-1,3-thiazol-2-ylpropanamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can lead to various inflammatory diseases.

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-11(14(19)17-15-16-7-9-20-15)18-8-6-12-4-2-3-5-13(12)10-18/h2-5,7,9,11H,6,8,10H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKGQZJYXVOXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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